4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that features a benzodioxole group, an imidazo[1,2-a]pyridine core, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Group: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Amination and Cyclization: The benzodioxole group is then coupled with a suitable amine under palladium-catalyzed conditions to form the imidazo[1,2-a]pyridine core.
Final Coupling: The phenol group is introduced in the final step through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. The benzodioxole group can interact with aromatic amino acids in proteins, while the imidazo[1,2-a]pyridine core can bind to nucleic acids or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1,3-Benzodioxol-5-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol
- 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-1-propanone
Uniqueness
The uniqueness of 4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol lies in its chloro substitution, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical and biological pathways.
Properties
Molecular Formula |
C20H14ClN3O3 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C20H14ClN3O3/c21-13-3-8-18-23-19(12-1-5-15(25)6-2-12)20(24(18)10-13)22-14-4-7-16-17(9-14)27-11-26-16/h1-10,22,25H,11H2 |
InChI Key |
FJIPCZAQMYEHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.